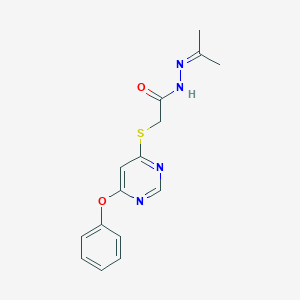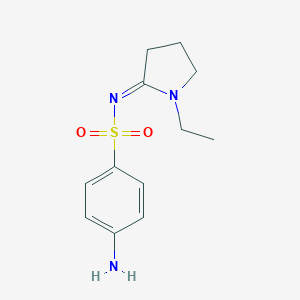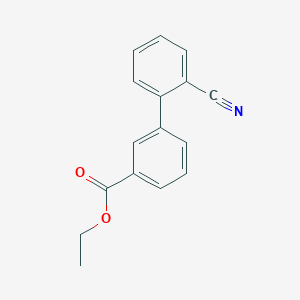
(E)-2-amino-2-methylpent-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-amino-2-methylpent-3-enoic acid, commonly known as AMPA, is a type of amino acid that plays a crucial role in the functioning of the nervous system. AMPA is a non-protein amino acid that is found in the brain, spinal cord, and other parts of the body. This amino acid is an agonist of the AMPA receptor, which is an ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. AMPA has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
AMPA acts as an agonist of the AMPA receptor, which is an ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. When AMPA binds to the receptor, it induces the influx of sodium ions, leading to depolarization of the postsynaptic membrane. This depolarization can trigger the release of neurotransmitters, leading to the propagation of the action potential.
Biochemical and Physiological Effects:
AMPA has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an agonist of the AMPA receptor, AMPA has been shown to modulate the activity of other ion channels and receptors. AMPA has also been shown to increase the release of neurotransmitters, including dopamine and acetylcholine. Furthermore, AMPA has been shown to enhance synaptic plasticity, which is the ability of synapses to change their strength in response to activity.
実験室実験の利点と制限
One advantage of using AMPA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the amino acid. In addition, AMPA has been extensively studied, and its effects on the nervous system are well understood. However, one limitation of using AMPA in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for the study of AMPA. One area of interest is the development of more selective AMPA receptor agonists and modulators, which can improve the specificity and efficacy of therapeutic interventions. In addition, the role of AMPA in synaptic plasticity and learning and memory is an area of active research. Finally, the potential use of AMPA as a biomarker for neurological disorders is an area of interest, as changes in AMPA levels have been observed in several neurological disorders.
合成法
AMPA can be synthesized by the condensation of methyl acrylate and glycine, followed by the reduction of the resulting intermediate with sodium borohydride. This method is a well-established protocol for the synthesis of AMPA and has been used in numerous studies.
科学的研究の応用
AMPA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. AMPA receptor agonists have been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. In addition, AMPA receptor modulators have been investigated as potential treatments for Parkinson's disease and epilepsy.
特性
CAS番号 |
137283-13-7 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
(E)-2-amino-2-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b4-3+ |
InChIキー |
IUIZJMOGTAAWEC-ONEGZZNKSA-N |
異性体SMILES |
C/C=C/C(C)(C(=O)O)N |
SMILES |
CC=CC(C)(C(=O)O)N |
正規SMILES |
CC=CC(C)(C(=O)O)N |
同義語 |
3-Pentenoicacid,2-amino-2-methyl-,(E)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



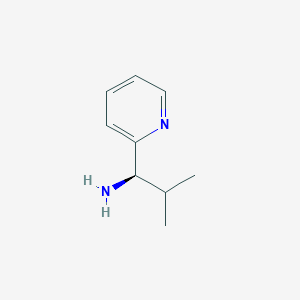

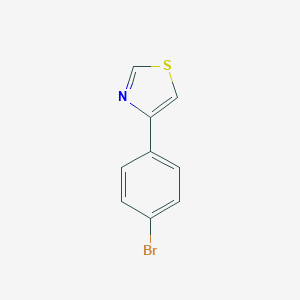
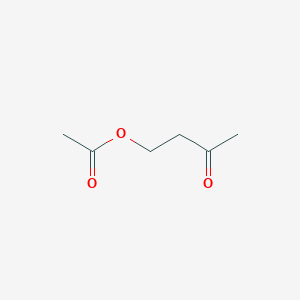



![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)
